N-(2-methoxy-5-nitrophenyl)piperidin-4-amine
Description
N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine is a piperidine-based compound featuring a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position on the aromatic ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound is synthesized via nucleophilic aromatic substitution or reductive amination routes, with intermediates often characterized by spectroscopic techniques such as $^{13}\text{C NMR}$ (e.g., δ 56.1 ppm for methoxy groups) and HRMS . Its structural motifs are prevalent in pharmaceuticals, particularly in kinase inhibitors and antimicrobial agents, where the nitro group serves as a hydrogen-bond acceptor and the methoxy group modulates lipophilicity .
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17N3O3/c1-18-12-3-2-10(15(16)17)8-11(12)14-9-4-6-13-7-5-9/h2-3,8-9,13-14H,4-7H2,1H3 |
InChI Key |
AVJBRDKPVWZFRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)piperidin-4-amine typically involves the reaction of 2-methoxy-5-nitroaniline with piperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)piperidin-4-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties (Table 1).
Key Observations :
- Electron-Withdrawing Groups (NO₂, Cl): Increase hydrogen-bonding capacity and electrophilicity, critical for target binding in kinase inhibitors .
- Methoxy vs. Halogen Substituents : Methoxy groups improve solubility but reduce metabolic stability compared to halogens (e.g., Cl, F) .
- N-Alkylation (e.g., Benzyl) : Enhances lipophilicity and membrane permeability, often at the cost of solubility .
Pharmacological and Physicochemical Properties
Pharmacological Activity:
- Dual Enzyme Inhibition : Analogs with extended alkyl chains (e.g., MBA236) exhibit dual cholinesterase/MAO-B inhibition, attributed to hydrophobic interactions with enzyme pockets .
- Antimicrobial Activity : Chloro and nitro substituents enhance antibacterial efficacy by disrupting membrane integrity or DNA gyrase function .
Physicochemical Data:
- Solubility : Methoxy-substituted compounds (logP ~2.5) are more water-soluble than halogenated analogs (logP ~3.2) .
- Melting Points : Nitro groups increase melting points (e.g., 138–144°C for nitro derivatives vs. 95–110°C for methoxy-only analogs) due to enhanced crystal packing via N–H···O bonds .
Crystallographic and Structural Insights
- Hydrogen Bonding : Nitro groups participate in N–H···O and C–H···O interactions, stabilizing crystal structures (e.g., N–H···O bond length: 2.89 Å in nitro-pyridines) .
- Conformational Flexibility : Methoxy groups introduce torsional strain, as seen in dihedral angles (~12.8°) between aromatic and piperidine rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
